

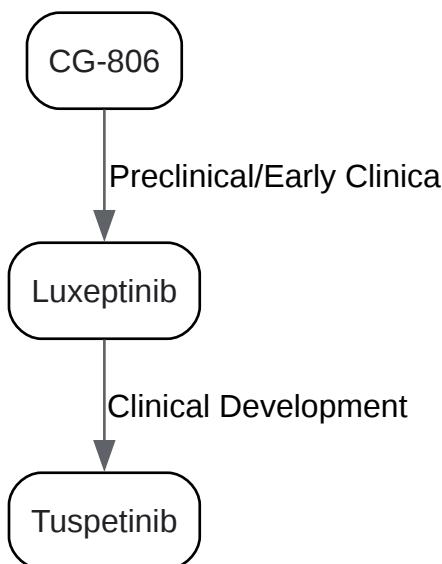
The Multi-Kinase Inhibitor CG-806 (Tuspetinib): A Comprehensive Scientific Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	CG-806
Cat. No.:	B606623

[Get Quote](#)


An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

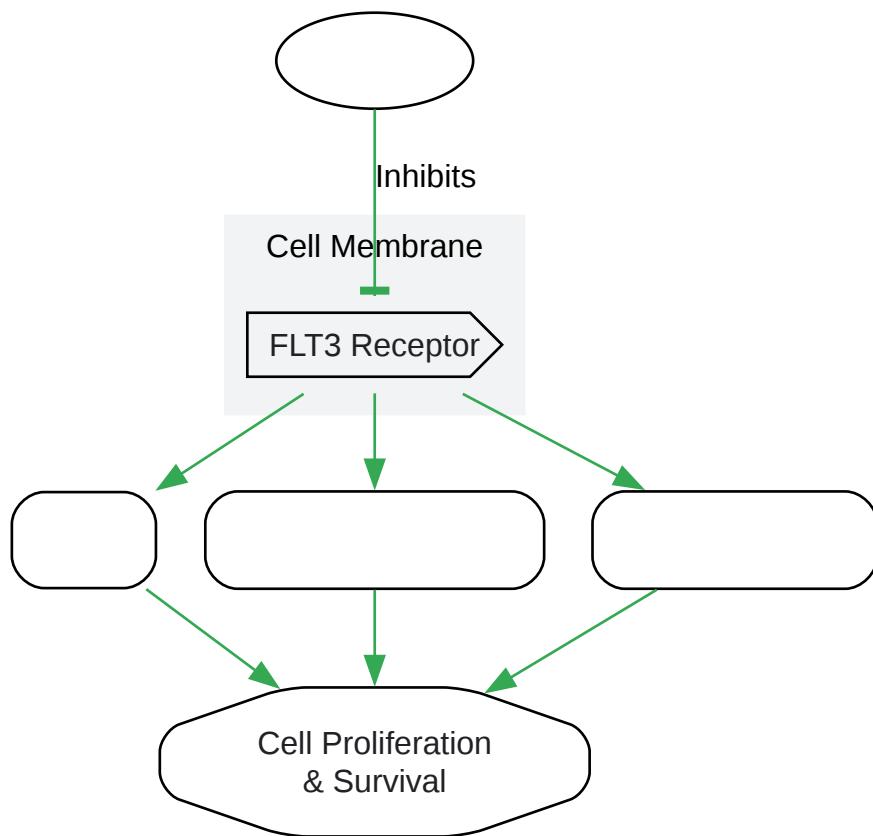
CG-806, also known as Luxeptinib and most recently Tuspetinib, is a first-in-class, orally bioavailable, non-covalent multi-kinase inhibitor developed by Aptose Biosciences.^{[1][2]} It has emerged as a promising therapeutic agent for hematologic malignancies, particularly Acute Myeloid Leukemia (AML) and B-cell malignancies.^{[2][3]} **CG-806** was designed to overcome resistance mechanisms to existing targeted therapies by potently inhibiting key oncogenic drivers, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases (AURK).^{[3][4][5]} This technical guide provides a comprehensive review of the scientific literature on **CG-806**, detailing its mechanism of action, preclinical efficacy, and clinical development.

Chemical Identity and Nomenclature

CG-806 has been developed under different names, reflecting its progression through research and development. Understanding this nomenclature is crucial when reviewing the literature.

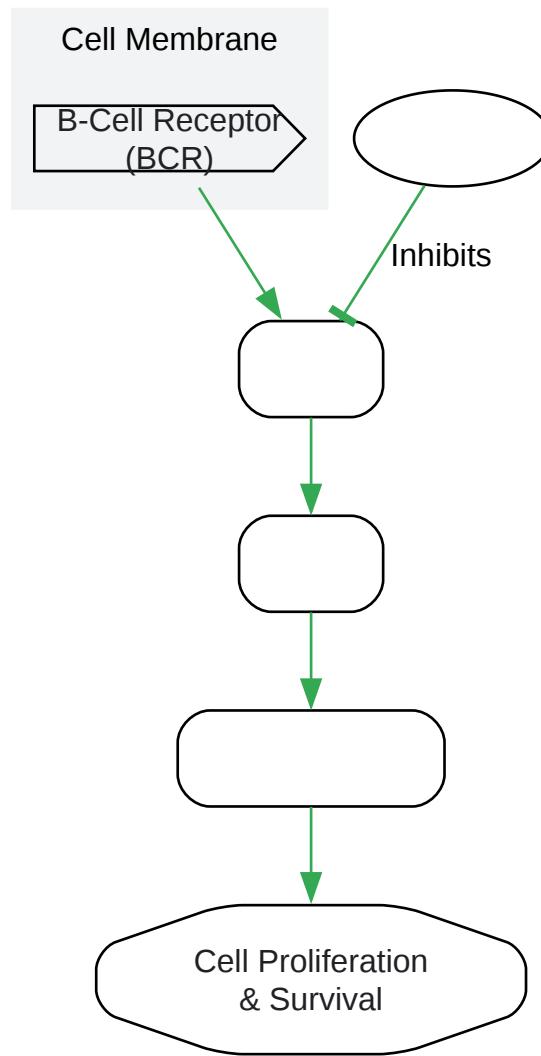
[Click to download full resolution via product page](#)

Progression of **CG-806** Nomenclature.


The chemical structures of **CG-806**, Luxeptinib, and Tuspetinib are publicly available.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) [\[10\]](#)[\[11\]](#) While the core pharmacophore is expected to be consistent, minor modifications may exist between different reported structures or salt forms used in various stages of development.

Mechanism of Action: A Multi-Pronged Attack

CG-806 exerts its anti-cancer effects by simultaneously targeting several critical signaling pathways implicated in the proliferation and survival of malignant hematopoietic cells.

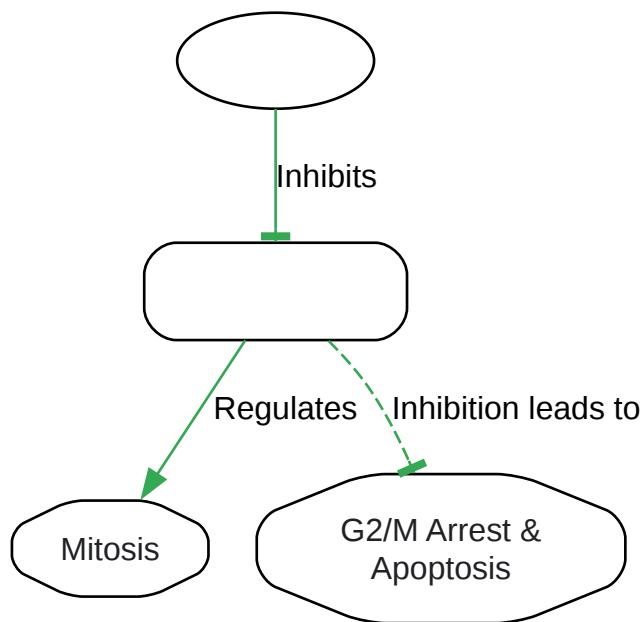

FLT3 Inhibition

Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in AML, conferring a poor prognosis.[\[2\]](#)[\[5\]](#)[\[12\]](#) **CG-806** is a potent pan-FLT3 inhibitor, active against both wild-type (WT) FLT3 and various clinically relevant mutant forms, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that are known to confer resistance to other FLT3 inhibitors.[\[13\]](#)[\[14\]](#) By inhibiting FLT3, **CG-806** blocks downstream signaling cascades, primarily the STAT5, MAPK, and AKT pathways, which are crucial for leukemic cell proliferation and survival.[\[12\]](#)

[Click to download full resolution via product page](#)**CG-806 Inhibition of the FLT3 Signaling Pathway.**

BTK Inhibition

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas (NHL).^{[4][15]} **CG-806** is a non-covalent inhibitor of both wild-type and C481S mutant BTK, a common resistance mutation to covalent BTK inhibitors like ibrutinib. By inhibiting BTK, **CG-806** disrupts the BCR signaling cascade, leading to apoptosis of malignant B-cells.^{[16][17]}



[Click to download full resolution via product page](#)

CG-806 Inhibition of the BTK Signaling Pathway.

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[18][19][20] Their overexpression is common in many cancers, including AML, and is associated with genomic instability.[21][22] **CG-806** inhibits Aurora kinases, leading to defects in cell division.[3][23] In FLT3-wild-type AML cells, **CG-806** induces a G2/M cell cycle arrest, a hallmark of Aurora kinase inhibition, while in FLT3-mutant cells, it primarily causes a G1 arrest due to dominant FLT3 inhibition.[3][14]

[Click to download full resolution via product page](#)

CG-806 Inhibition of Aurora Kinase Signaling.

Preclinical Data

In Vitro Potency

CG-806 has demonstrated potent in vitro activity against a wide range of hematologic malignancy cell lines and primary patient samples. The following tables summarize key IC50 values reported in the literature.

Table 1: In Vitro Inhibitory Activity (IC50) of **CG-806**/Tuspetinib Against Key Kinases

Kinase Target	IC50 (nM)	Reference
FLT3 (Wild-Type)	1.1 - 8.7	[7][13][24]
FLT3-ITD	0.8 - 1.8	[7][13][24]
FLT3-D835Y	1.0	[7][24]
BTK (Wild-Type)	Single-digit nM	[11]
BTK-C481S	Single-digit nM	[11]
SYK	2.9	[25]
JAK1	2.9	[25]
JAK2	6.3	[25]
TAK1	7.0	[25]
RSK2	9.7	[25]
Aurora Kinases	Potent Inhibition	[3][11]

Table 2: Anti-proliferative Activity (IC50) of **CG-806**/Tuspetinib in Hematologic Malignancy Cell Lines

Cell Line	Disease	FLT3 Status	IC50 (nM)	Reference
MV4-11	AML	ITD	1.3	[7]
MOLM-13	AML	ITD	5.1	[7]
MOLM-14	AML	ITD	2.9	[7]
Ba/F3 FLT3-WT	Pro-B	WT	9.1	[1]
Ba/F3 FLT3-ITD	Pro-B	ITD	2.5 - 56	[1]
MEC-1	CLL	-	32	[6]

Table 3: Comparative Anti-proliferative Activity of Luxeptinib in Primary AML Samples

Inhibitor	FLT3-ITD Negative (Mean IC ₅₀ , μ M)	FLT3-ITD Positive (Mean IC ₅₀ , μ M)	Reference
Luxeritinib	0.535	0.401	[26]
Quizartinib	2.334	0.875	[26]
Gilteritinib	2.955	1.654	[26]
Dovitinib	2.514	1.117	[26]
Sorafenib	4.460	2.014	[26]
Midostaurin	5.376	4.753	[26]
Crenolanib	7.506	5.281	[26]

Experimental Protocols

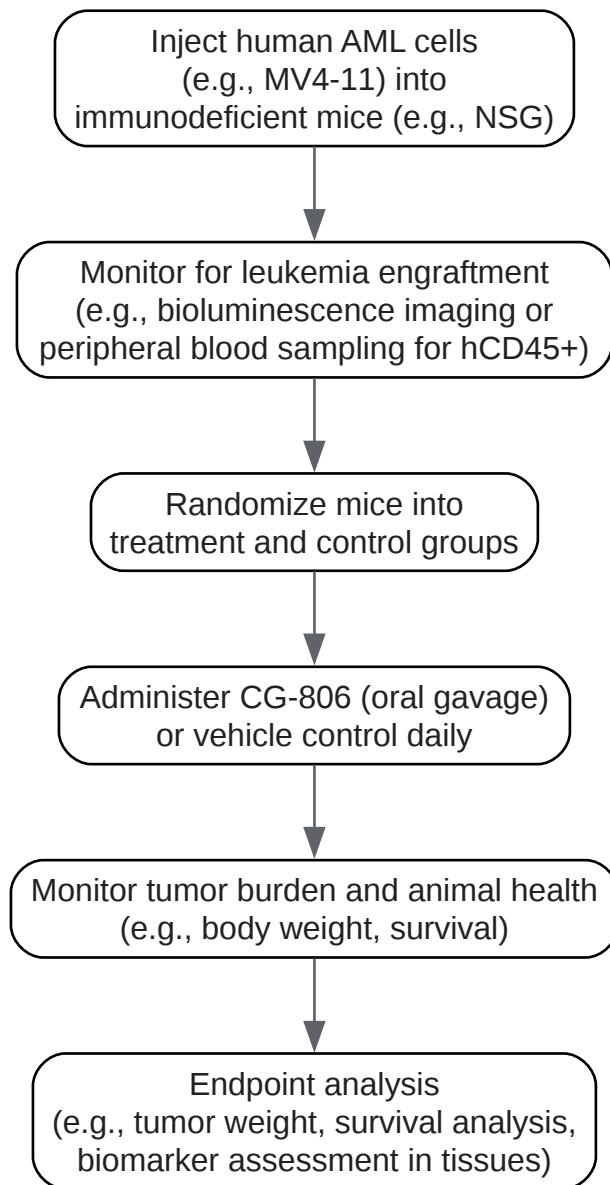
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of **CG-806**, synthesized from the available literature.

Western Blotting for Phospho-Protein Analysis

This protocol is a generalized procedure for assessing the inhibition of kinase phosphorylation by **CG-806**.

- **Cell Culture and Treatment:** AML or B-cell malignancy cell lines are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS). Cells are seeded at a density of approximately 1x10⁶ cells/mL and treated with varying concentrations of **CG-806** or vehicle control (e.g., DMSO) for specified durations (e.g., 4 hours).
- **Cell Lysis:** After treatment, cells are harvested by centrifugation, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Protein Transfer:** Equal amounts of protein (e.g., 20-40 μ g) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

- Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of FLT3, BTK, Aurora Kinase, STAT5, ERK, and AKT. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is used as a loading control.


Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for determining the effect of **CG-806** on cell cycle distribution.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

- Cell Treatment: Cells are treated with **CG-806** at various concentrations for a specified time (e.g., 24 hours).
- Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells are stored at -20°C for at least 2 hours.
- Staining: The fixed cells are washed with PBS and then incubated in a staining solution containing a DNA-binding dye (e.g., propidium iodide at 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS for at least 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Murine Xenograft Models of AML

This protocol provides a general framework for evaluating the *in vivo* efficacy of **CG-806**.[\[1\]](#)[\[3\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

[Click to download full resolution via product page](#)

Generalized Workflow for AML Xenograft Studies.

- Cell Preparation and Implantation: Human AML cell lines (e.g., MOLM-13, MV4-11) or patient-derived xenograft (PDX) cells are harvested and resuspended in a suitable medium like PBS or Matrigel. A specific number of viable cells (e.g., 5×10^6) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG).
- Tumor Growth and Treatment Initiation: Tumors are allowed to establish to a palpable size (for subcutaneous models) or until evidence of engraftment is detected (for disseminated

models). Mice are then randomized into treatment and control groups.

- Drug Administration: **CG-806** is formulated for oral administration and delivered daily by gavage at specified doses. The control group receives the vehicle.
- Efficacy Evaluation: Tumor volume is measured regularly with calipers (subcutaneous models). Animal body weight and overall health are monitored. Survival is a key endpoint. At the end of the study, tumors and tissues may be collected for biomarker analysis.

Clinical Development and Data

CG-806 (Tuspetinib) has been evaluated in Phase 1/2 clinical trials for both B-cell malignancies (NCT03850574) and AML (NCT04477291).[\[3\]](#)[\[14\]](#)

Table 4: Summary of Clinical Trial Data for Tuspetinib in AML (TUSCANY Trial - NCT03850574)

Treatment Regimen	Patient Population	Dose Levels of Tuspetinib	Composite Complete Response (CR/CRh) Rate	Minimal Residual Disease (MRD) Negativity Rate	Reference
Tuspetinib + Venetoclax + Azacitidine	Newly Diagnosed AML	80 mg and 120 mg	100%	78% among responders	[3] [5]
Tuspetinib + Venetoclax + Azacitidine	Newly Diagnosed AML	40 mg, 80 mg, and 120 mg	90%	70%	[3]

The triplet therapy of tuspetinib, venetoclax, and azacitidine has been well-tolerated, with no dose-limiting toxicities reported at the evaluated dose levels.[\[3\]](#)[\[5\]](#) These promising early clinical results suggest that tuspetinib in combination with standard-of-care agents has the potential to become a new therapeutic option for patients with newly diagnosed AML.

Conclusion

CG-806 (Tuspetinib) is a novel multi-kinase inhibitor with a unique mechanism of action that targets key drivers of hematologic malignancies. Its ability to potently inhibit FLT3, BTK, and Aurora kinases provides a strong rationale for its development in both AML and B-cell cancers. Preclinical studies have demonstrated its superior potency compared to other FLT3 inhibitors and its efficacy in overcoming resistance mechanisms. Early clinical data from the TUSCANY trial are highly encouraging, showing high rates of complete remission and MRD negativity when combined with standard-of-care agents in newly diagnosed AML patients. The favorable safety profile further supports its continued clinical development. As more data from ongoing and future clinical trials become available, the full therapeutic potential of this promising agent will be further elucidated, potentially offering a new and effective treatment paradigm for patients with challenging hematologic malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSRS [precision.fda.gov]
- 9. Luxeptinib | C25H17F4N5O2 | CID 118480924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tuspetinib | C29H33ClN6 | CID 135390910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]

- 12. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Targeting Bruton's tyrosine kinase in B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.mdedge.com [cdn.mdedge.com]
- 17. researchgate.net [researchgate.net]
- 18. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tuspetinib dihydrochloride_TargetMol [targetmol.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Item - Supplementary Table from Luxeptinib (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 27. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell cycle assay [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. cancer.wisc.edu [cancer.wisc.edu]
- 31. miltenyibiotec.com [miltenyibiotec.com]
- 32. benchchem.com [benchchem.com]
- 33. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [The Multi-Kinase Inhibitor CG-806 (Tuspetinib): A Comprehensive Scientific Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606623#scientific-literature-review-on-cg-806\]](https://www.benchchem.com/product/b606623#scientific-literature-review-on-cg-806)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com